molecular formula C23H16Cl2N4O3 B11534331 N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-nitrobenzohydrazide

N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-nitrobenzohydrazide

Cat. No.: B11534331
M. Wt: 467.3 g/mol
InChI Key: SJJNWUUWFLNDDU-RPPGKUMJSA-N
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Description

N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure features an indole core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation of 2,4-dichlorobenzaldehyde with indole-3-carboxaldehyde, followed by the reaction with 4-nitrobenzohydrazide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to selectively inhibit the COX-2 enzyme, which plays a key role in the inflammatory response . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE]-4-NITROBENZOHYDRAZIDE is unique due to its specific structure, which allows for selective inhibition of COX-2 without affecting COX-1. This selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Properties

Molecular Formula

C23H16Cl2N4O3

Molecular Weight

467.3 g/mol

IUPAC Name

N-[(E)-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C23H16Cl2N4O3/c24-18-8-5-16(21(25)11-18)13-28-14-17(20-3-1-2-4-22(20)28)12-26-27-23(30)15-6-9-19(10-7-15)29(31)32/h1-12,14H,13H2,(H,27,30)/b26-12+

InChI Key

SJJNWUUWFLNDDU-RPPGKUMJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)/C=N/NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=C(C=C(C=C3)Cl)Cl)C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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